2-Thioadenosine 2-Thioadenosine
Brand Name: Vulcanchem
CAS No.: 43157-50-2
VCID: VC0194474
InChI: InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H13N5O4S
Molecular Weight: 299.31 g/mol

2-Thioadenosine

CAS No.: 43157-50-2

VCID: VC0194474

Molecular Formula: C10H13N5O4S

Molecular Weight: 299.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Thioadenosine - 43157-50-2

Description

2-Thioadenosine, also known as 2-Mercaptoadenosine, is a chemical compound with the molecular formula C10H13N5O4S and a molecular weight of 299.31 g/mol . It functions as an active pharmaceutical ingredient (API) in research, biochemical processes, and cellular and molecular biology studies . Specifically, it serves as an intermediate in the synthesis of cangrelor, a P2Y12 platelet receptor antagonist that helps prevent thrombosis during stenting procedures . 2-Thioadenosine plays a role in regulating the synthesis and degradation of biomolecules like DNA, RNA, and proteins, as well as cell signaling pathways involved in cell growth, proliferation, and apoptosis. It also helps maintain cellular redox balance and regulate oxidative stress .

Relatedly, 2'-Thioadenosine (C10H13N5O3S) is another compound with a similar name . 2'-Thioadenosine is a potent and selective inhibitor of the ErbB subfamily of protein tyrosine kinases . It inactivates ErbB1 (epidermal growth factor receptor) by modifying the cysteine residue at the active site, an inactivation that can be reversed with the addition of 1mM DTT .

CAS No. 43157-50-2
Product Name 2-Thioadenosine
Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
IUPAC Name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
Standard InChI InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
Standard InChIKey LTESOZAUMTUKQX-UUOKFMHZSA-N
SMILES C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Purity > 95%
Synonyms Adenosine, 2,​3-​dihydro-​2-​thioxo-
PubChem Compound 6451965
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator